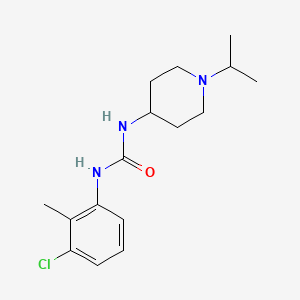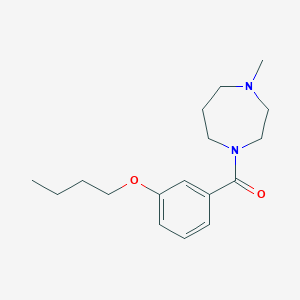![molecular formula C16H14FN5O B5266372 4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone](/img/structure/B5266372.png)
4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in various biological studies. In
作用机制
The mechanism of action of 4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone involves the inhibition of various cellular pathways. It has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using 4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments.
未来方向
There are several future directions for the research and development of 4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone. One potential direction is the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, the development of novel synthetic methods and analogs of this compound may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs for therapeutic use.
合成方法
The synthesis of 4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone involves the reaction of 5-amino-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide and 7-bromo-2-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine in the presence of a palladium catalyst. The reaction yields the desired compound in high purity and yield.
科学研究应用
The 4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c17-12-4-2-1-3-11(12)13-9-16(21-8-7-18-15(23)10-21)22-14(20-13)5-6-19-22/h1-6,9H,7-8,10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKKHBSZWAWCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5266312.png)
![3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5266314.png)
![6-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5266335.png)
![6-(2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5266343.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5266346.png)

![N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5266364.png)
![5-chloro-N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5266374.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5266376.png)
![N,N-dimethyl-2-phenyl-7-(2,2,3-trimethylbut-3-enoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266381.png)
![3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5266383.png)
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
